2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,5-dimethylphenyl)acetamide
Description
This compound features a complex polycyclic framework with a pyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl core, substituted at position 5 with a 3,4-dimethoxyphenyl group and at position 1 with an N-(2,5-dimethylphenyl)acetamide moiety. The molecular formula is C₂₃H₂₅N₅O₅, with an average molecular weight of 451.5 g/mol. The 3,4-dimethoxyphenyl substituent introduces electron-donating methoxy groups, which influence electronic distribution and solubility, while the 2,5-dimethylphenyl acetamide side chain contributes steric and hydrophobic effects.
Properties
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O5/c1-12-5-6-13(2)15(9-12)23-18(28)11-26-20-19(24-25-26)21(29)27(22(20)30)14-7-8-16(31-3)17(10-14)32-4/h5-10,19-20H,11H2,1-4H3,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQWPEKOMDLDOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)OC)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,5-dimethylphenyl)acetamide (CAS No. 1052611-45-6) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound with a focus on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of 455.5 g/mol. The structure features a pyrrolo[3,4-d][1,2,3]triazole core which is significant for its biological activity.
Biological Activity Overview
The compound exhibits a range of biological activities including:
- Antimicrobial Activity : Research indicates that derivatives of triazole compounds often show potent antimicrobial properties. The presence of bulky hydrophobic groups in the structure may enhance this activity against various bacterial strains such as Escherichia coli and Bacillus subtilis .
- Anticancer Potential : Similar compounds have been evaluated for their anticancer effects. The mechanism typically involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation .
- Antioxidant Properties : The compound may also exhibit antioxidant activity, which is beneficial in protecting cells from oxidative stress and related damage.
The biological activity can be attributed to several mechanisms:
- Enzyme Inhibition : Many triazole derivatives act by inhibiting enzymes such as cytochrome P450 enzymes involved in sterol biosynthesis in fungi. This inhibition disrupts the synthesis of ergosterol, an essential component of fungal cell membranes .
- Interaction with Cellular Targets : The structural features of the compound allow it to interact with various cellular targets leading to altered cellular functions and apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of similar compounds:
- A study highlighted the antibacterial effects of benzotriazole derivatives against Candida albicans, showing minimum inhibitory concentrations (MICs) ranging from 1.6 μg/ml to 25 μg/ml . This suggests that modifications in the chemical structure can significantly enhance antimicrobial potency.
- Another research focused on the structure-activity relationship (SAR) which indicated that introducing electron-withdrawing groups in specific positions on the triazole ring can increase antimicrobial activity .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
A structurally analogous compound, 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dimethylphenyl)acetamide (, molecular formula C₂₁H₁₉ClFN₅O₃ , molecular weight 443.5 g/mol ), provides a basis for comparative analysis. Key differences and implications are summarized below:
Table 1: Structural and Property Comparison
Key Findings:
Substituent Effects: The target compound’s 3,4-dimethoxyphenyl group increases polarity and aqueous solubility compared to the 3-chloro-4-fluorophenyl group in , which favors lipid membrane permeability but reduces solubility . The 2,5-dimethylphenyl vs.
Pharmacological Implications :
- The target compound’s methoxy groups may improve bioavailability in polar environments (e.g., blood plasma), whereas the halogenated analog’s lipophilicity could enhance central nervous system penetration.
- The halogenated compound’s higher logP aligns with trends in kinase inhibitors, where lipophilicity improves target affinity but may compromise solubility-driven pharmacokinetics .
Synthetic Considerations :
- Introducing methoxy groups requires protection/deprotection strategies, while halogenation (Cl/F) involves electrophilic substitution. The 2,5-dimethylphenyl acetamide may offer synthetic simplicity compared to the 2,3-dimethyl isomer due to regioselectivity challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
